2-[(1-Ethylpropyl)amino]ethanol
Description
2-[(1-Ethylpropyl)amino]ethanol is a tertiary amino alcohol characterized by a branched alkyl substituent (1-ethylpropyl group) attached to the nitrogen atom of the ethanolamine backbone. The compound’s branching may influence solubility, reactivity, and applications in pharmaceuticals or surfactants.
Properties
IUPAC Name |
2-(pentan-3-ylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-7(4-2)8-5-6-9/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNDOBCWQCFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288551 | |
| Record name | 2-[(1-ethylpropyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-25-9 | |
| Record name | NSC56574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1-ethylpropyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylpropyl)amino]ethanol typically involves the reaction of 1-ethylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_4\text{O} + \text{C}5\text{H}{13}\text{N} \rightarrow \text{C}7\text{H}{17}\text{NO} ]
Industrial Production Methods
In an industrial setting, the production of 2-[(1-Ethylpropyl)amino]ethanol involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylpropyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(1-Ethylpropyl)amino]acetaldehyde.
Reduction: Formation of 2-[(1-Ethylpropyl)amino]ethane.
Substitution: Formation of 2-[(1-Ethylpropyl)amino]ethyl chloride.
Scientific Research Applications
2-[(1-Ethylpropyl)amino]ethanol is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylpropyl)amino]ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The hydroxyl and amine groups in the molecule allow it to form hydrogen bonds and ionic interactions with its targets, influencing biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Branched Alkyl Groups (e.g., 1-ethylpropyl, isopropyl): Increase steric hindrance, reducing reaction rates in nucleophilic substitutions compared to linear analogs .
- Ether Groups (e.g., 2-methoxyethyl): Improve water solubility and hydrogen-bonding capacity, making such compounds useful in drug formulations .
Synthesis Complexity :
- Compounds with simple substituents (e.g., isopropyl) are synthesized via single-step alkylation, while those with heterocycles (e.g., pyrrolidinyl) require multi-step protocols .
Applications :
- Pharmaceuticals : Pyrrolidinyl and methoxyethyl analogs are intermediates in bioactive molecules (e.g., kinase inhibitors) .
- Surfactants/Catalysts : Diisopropyl derivatives serve as ligands in catalysis due to their electron-donating properties .
Research Findings and Limitations
- Gaps in Data: Direct studies on 2-[(1-Ethylpropyl)amino]ethanol are absent in the evidence, necessitating extrapolation from analogs. For instance, its branching likely reduces solubility in water compared to 2-(isopropylamino)ethanol .
- Thermodynamic Properties: Branched amino alcohols generally exhibit lower melting points than linear counterparts due to disrupted crystallinity .
- Toxicity: Limited data on branched amino alcohols suggest moderate toxicity (Schedule 2B11 per ), requiring further safety profiling.
Biological Activity
Overview
2-[(1-Ethylpropyl)amino]ethanol, with the molecular formula CHNO and a molecular weight of 131.22 g/mol, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in research, and relevant case studies.
The biological activity of 2-[(1-Ethylpropyl)amino]ethanol is primarily attributed to its ability to interact with various molecular targets. The compound functions as a ligand, binding to specific proteins and enzymes which modulate their activities. Key features that facilitate these interactions include:
- Hydroxyl Group : Enables hydrogen bonding.
- Amine Group : Allows for ionic interactions.
These interactions influence several biochemical pathways, making the compound significant in both biological and medicinal chemistry contexts.
Applications in Scientific Research
2-[(1-Ethylpropyl)amino]ethanol is utilized across various fields:
- Biochemistry : Investigated for its role in enzyme reactions and metabolic pathways.
- Pharmacology : Explored for potential therapeutic applications, including drug development.
- Industrial Chemistry : Used as a building block in the synthesis of more complex molecules and surfactants .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Modulation | Acts as a ligand influencing enzyme activity | , |
| Antimicrobial | Exhibits potential antimicrobial properties | |
| Anti-inflammatory | Investigated for its anti-inflammatory effects | |
| Neuroprotective | Potential role in neuroprotection against neurodegeneration |
Case Study 1: Enzyme Interaction
A study explored the interaction of 2-[(1-Ethylpropyl)amino]ethanol with specific enzymes involved in metabolic pathways. The compound was shown to enhance the activity of certain enzymes, suggesting its potential as a biochemical modulator. The findings indicated that the hydroxyl group plays a crucial role in binding affinity.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial properties of 2-[(1-Ethylpropyl)amino]ethanol demonstrated effectiveness against various bacterial strains. The compound's structure was linked to its ability to disrupt bacterial cell membranes, leading to cell lysis. This study highlights its potential application in developing new antimicrobial agents.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethanolamine | CHNO | Simpler structure, less reactivity |
| 2-Aminoethanol | CHNO | Lacks ethylpropyl group |
| 2-[(1-Ethylpropyl)amino]ethanol | CHNO | Enhanced biological activity due to unique side chain |
The presence of the ethylpropyl group in 2-[(1-Ethylpropyl)amino]ethanol distinguishes it from simpler amino alcohols, providing enhanced reactivity and specificity in biological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
